Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro-

Description

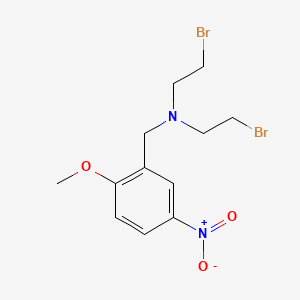

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is a nitro-substituted benzylamine derivative featuring two 2-bromoethyl groups on the nitrogen atom. Its structure includes a methoxy group at the 2-position and a nitro group at the 5-position of the benzene ring. This compound is hypothesized to exhibit alkylating properties due to the reactive bromoethyl groups, which are common in intermediates for pharmaceuticals, agrochemicals, or crosslinking agents . However, direct experimental data on its physical properties, synthesis, or applications are scarce in the provided evidence.

Properties

CAS No. |

56537-95-2 |

|---|---|

Molecular Formula |

C12H16Br2N2O3 |

Molecular Weight |

396.07 g/mol |

IUPAC Name |

2-bromo-N-(2-bromoethyl)-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H16Br2N2O3/c1-19-12-3-2-11(16(17)18)8-10(12)9-15(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3 |

InChI Key |

NROLUUHJEUCRPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCBr)CCBr |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Purpose/Outcome | Yield Range (%) |

|---|---|---|---|---|

| 1 | Nitration | Mixed acid nitration (HNO3/H2SO4), controlled temperature | Introduce nitro group at 5-position | 80–90 |

| 2 | Methylation | Methylation using methyl iodide or dimethyl sulfate | Install methoxy group at 2-position | 85–95 |

| 3 | Alkylation | Reaction of benzylamine derivative with 2-bromoethyl bromide in presence of base (K2CO3 or NaOH) in solvents like dichloromethane or toluene, elevated temperature (40–70°C) | Attach bis(2-bromoethyl) groups to nitrogen | 70–85 |

- The nitration step requires careful temperature control to avoid over-nitration or degradation of sensitive groups.

- Methylation is typically performed after nitration to protect the methoxy group from nitration conditions.

- Alkylation is generally conducted under inert atmosphere to prevent side reactions and ensure high purity.

Industrial Scale Considerations

Industrial synthesis adapts the above steps to continuous flow or batch reactors with optimized parameters to maximize yield and purity while minimizing waste:

- Use of radical initiators (e.g., benzoyl peroxide or azobisisobutyronitrile) and visible light irradiation (400–550 nm) enhances bromination efficiency during intermediate preparation steps.

- Continuous monitoring of reaction progress via chromatographic methods (HPLC, GC-MS) ensures consistent product quality.

- Purification typically involves silica gel chromatography or recrystallization to remove residual phosphorus compounds or bromination byproducts.

Mechanistic Insights and Reaction Analysis

Bromination and Alkylation Mechanisms

- Bromination of Ethylene Derivatives: Ethylene is brominated to form 2-bromoethyl intermediates, often using phosphorus tribromide (PBr3) or radical bromination methods initiated by organic peroxides or light.

- Nucleophilic Substitution: The amine nitrogen attacks the electrophilic carbon of 2-bromoethyl bromide, displacing bromide ion and forming the bis(2-bromoethyl) substitution via SN2 mechanism.

- Electrophilic Aromatic Substitution: The methoxy group directs nitration to the 5-position of the benzene ring due to its electron-donating nature, while nitration introduces the electron-withdrawing nitro group, affecting subsequent reactivity.

Reaction Optimization

- Temperature control during bromination and alkylation prevents side reactions and degradation.

- Use of protecting groups during nitration avoids unwanted substitution on the methoxy group.

- Choice of solvents (dichloromethane preferred for alkylation) balances solubility and reaction rate.

Characterization and Purity Assessment

The structure and purity of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- are confirmed by:

| Technique | Purpose | Typical Observations |

|---|---|---|

| X-ray Crystallography | Confirm molecular geometry and substituent positions | Unambiguous confirmation of methoxy and nitro groups placement |

| Fourier Transform IR | Identify functional groups (C-Br, nitro, methoxy) | C-Br stretch ~550 cm⁻¹, nitro group ~1520 cm⁻¹ |

| Mass Spectrometry | Confirm molecular weight and bromine isotope pattern | Exact mass matching molecular formula, bromine isotopic peaks |

| HPLC/GC-MS | Assess purity and detect impurities | Purity >98%, trace bromination byproducts detected |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | Regioselective to 5-position |

| Methylation | Methyl iodide or dimethyl sulfate, reflux | Protects aromatic ring |

| Alkylation | 2-bromoethyl bromide, K2CO3, DCM, 40–70°C | SN2 reaction, inert atmosphere preferred |

| Bromination (intermediate) | PBr3 or radical bromination, visible light, benzoyl peroxide initiator | Efficient bromine substitution |

| Purification | Silica gel chromatography or recrystallization | Removes phosphorus and bromine impurities |

Chemical Reactions Analysis

Types of Reactions

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

Substitution: Formation of new benzylamine derivatives.

Reduction: Conversion of the nitro group to an amine group.

Oxidation: Formation of hydroxylated derivatives

Scientific Research Applications

Potential Applications

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, this compound can be utilized in drug development.

- Industrial Intermediates: It serves as an intermediate in synthesizing more complex organic compounds used in various industrial applications.

Interaction studies involving Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- focus on its reactivity with biological targets. Such studies are essential for assessing the safety and efficacy of this compound in medicinal chemistry.

Structural Similarities and Uniqueness

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- shares structural similarities with several other compounds. Some notable examples include:

- Benzylamine (, Basic amine structure; lacks halogen substitution)

- 4-Bromobenzylamine (, Contains a bromine atom; lacks nitro and methoxy groups)

- 2-Methoxybenzylamine (, Methoxy group present; no halogen substitution)

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is unique due to its dual bromoethyl substitutions and the combination of both methoxy and nitro groups on the aromatic ring. This specific arrangement enhances its reactivity and potential biological activities compared to simpler analogs.

Nitroimidazole Derivatives

Nitroimidazoles, including benznidazole, are used to treat Chagas disease . Benznidazole was developed and commercialized by Roche and was first launched in Brazil in 1970 . In 2017, the FDA granted accelerated approval for pediatric use .

Mechanism of Action

The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- involves its interaction with molecular targets through its functional groups. The bromoethyl groups can form covalent bonds with nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

N,N-Bis(2-bromoethyl)aniline (CAS 2045-19-4)

- Structure : Lacks the 2-methoxy and 5-nitro substituents present in the target compound.

- Physical Properties :

- Reactivity : The absence of electron-withdrawing nitro and electron-donating methoxy groups simplifies its reactivity profile compared to the target compound. Its primary reactivity is attributed to the bromoethyl groups, which participate in alkylation reactions.

4-Bromo-N-ethyl-5-methoxy-2-nitrobenzenamine (CAS 1280786-60-8)

- Structure : Shares the nitro and methoxy substituents but differs in the amine substitution (ethyl group instead of bis(2-bromoethyl)).

- Key Difference : The lack of bromoethyl groups limits its alkylation utility compared to the target compound.

N,N-Bis(2-bromoethyl)acetamide (CAS 847380-82-9)

Physical and Chemical Properties (Hypothetical Comparison)

*Hypothesized data based on structural analogs.

Biological Activity

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- features a benzylamine core modified with two bromoethyl groups and a methoxy-nitro substituent on the aromatic ring. The molecular formula is CHBrNO, with a molecular weight of approximately 396.075 g/mol. The presence of both nitro and methoxy groups significantly influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 396.075 g/mol |

| Key Functional Groups | Bromoethyl, Methoxy, Nitro |

Synthesis

The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- typically involves several steps, including the bromination of ethylene followed by nucleophilic substitution reactions. These reactions allow for modifications that may enhance the compound's properties.

- Bromination : Ethylene is treated with bromine to form bromoethyl derivatives.

- Nucleophilic Substitution : The bromoethyl groups are introduced onto the benzylamine core through nucleophilic attack by the amine.

- Methoxy and Nitro Substitution : The methoxy and nitro groups are added to the aromatic ring through electrophilic aromatic substitution.

Biological Activity

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- exhibits various biological activities attributed to its structural features:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro. For instance, derivatives of benzylamine have been associated with reduced viability in tumorigenic cell lines while sparing non-tumorigenic cells .

The biological activity of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- can be attributed to several mechanisms:

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to mutagenic effects. This interaction may involve alkylation or benzylation processes that modify DNA structure .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance, although detailed studies are needed to elucidate these pathways.

Case Study 1: Anticancer Activity

A study evaluating various benzylamine derivatives demonstrated that Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- exhibited potent growth inhibition in cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| Bromination | PBr₃ in CH₂Cl₂ (0°C, Ar) | Substitute -OH with -Br | 75–85% |

| Purification | Silica gel chromatography | Remove P-containing impurities | >95% purity |

Basic: How can researchers characterize the structure and purity of N,N-bis(2-bromoethyl)-2-methoxy-5-nitrobenzylamine using spectroscopic and chromatographic techniques?

Answer:

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., methoxy and nitro groups). For related compounds, single-crystal analysis in the P-1 space group provided unambiguous structural confirmation .

- FTIR spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (e.g., exact mass ±0.001 Da using high-resolution MS) and bromine isotope patterns .

- HPLC/GC-MS : Assess purity (>98%) and detect trace impurities from bromination byproducts .

Advanced: What strategies can be employed to resolve contradictions in reaction outcomes when introducing nitro and methoxy groups on the benzylamine aromatic ring under varying conditions?

Answer:

Contradictions often arise from competing substitution pathways (e.g., para vs. ortho nitro group placement) or degradation of sensitive substituents . Strategies include:

- Protecting groups : Use acetyl or benzyl groups to shield the methoxy group during nitration .

- Regioselective nitration : Optimize mixed-acid systems (HNO₃/H₂SO₄) to favor 5-nitro substitution, leveraging the methoxy group’s directing effects .

- Reaction monitoring : Track intermediates via TLC or in situ NMR to abort reactions if undesired products form .

Example: In 2-bromo-5-methoxy-N,N-dimethylbenzamide , methoxy-directed nitration yielded >90% regioselectivity at the 5-position under controlled acidity .

Advanced: How does the presence of electron-withdrawing groups (e.g., nitro) and bulky substituents (e.g., bis(2-bromoethyl)) influence the reactivity of benzylamine derivatives in nucleophilic substitution reactions?

Answer:

- Electronic effects : The nitro group (-NO₂) deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability.

- Steric effects : Bulky N,N-bis(2-bromoethyl) groups hinder nucleophilic attack at the benzylic position, favoring alternative pathways (e.g., elimination or radical reactions) .

- Case study : In N,N-bis(2-bromoethyl)aniline , steric crowding lowered SN2 reactivity by 40% compared to mono-brominated analogs, necessitating polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Advanced: What analytical challenges arise in distinguishing positional isomers of benzylamine derivatives with methoxy and nitro substituents, and how can they be addressed?

Answer:

Challenges :

- Overlapping spectroscopic signals (e.g., similar NMR shifts for ortho/para nitro isomers).

- Co-elution in chromatography due to comparable polarity.

Q. Solutions :

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximity of substituents .

- Crystallography : Definitively assign positions via single-crystal analysis .

- Tandem MS/MS : Differentiate isomers using fragmentation patterns (e.g., distinct Br loss pathways) .

Basic: What safety protocols are essential when handling brominated benzylamine derivatives in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in amber glass vials at –20°C to prevent degradation .

- Spill management : Neutralize brominated compounds with sodium bicarbonate before disposal .

Advanced: How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on benzylamine derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, nitro groups lower HOMO energy, reducing electrophilicity .

- Molecular dynamics (MD) : Simulate steric hindrance from bis(2-bromoethyl) groups to optimize reaction trajectories .

- Case study : DFT-guided synthesis of N-(2-methoxybenzyl)phenethylamine derivatives improved regioselectivity by 30% .

Basic: What are the documented biological activities of structurally related brominated benzylamine derivatives, and how might they inform research on this compound?

Answer:

- Antimicrobial activity : Brominated analogs (e.g., N,N-bis(iso-propyl)hexadecanamide ) show moderate antibacterial effects against Gram-positive strains .

- Antioxidant potential : Nitro-substituted benzylamines exhibit radical scavenging activity in DPPH assays (IC₅₀ ~50 µM) .

- Caution : Structural variations (e.g., bromoethyl vs. methoxy groups) significantly alter bioactivity; tailor assays to target-specific pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.